molecular formula C6H12O4 B8178738 2-(3-Hydroxypropoxy)acetic acid methyl ester

2-(3-Hydroxypropoxy)acetic acid methyl ester

Cat. No. B8178738
M. Wt: 148.16 g/mol
InChI Key: BBNXBGRTTMGCRS-UHFFFAOYSA-N
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Patent
US05583158

Procedure details

To sodium hydride (9.6 g, 0.40 mol) was dropwise added trimethylene glycol (144.5 ml, 2.0 mol) at 0° C. The mixture was stirred at room temperature for 3 hours. Thereto was dropwise added, at 0° C., methyl bromoacetate (44.4 ml, 0.40 mol). The mixture was stirred at room temperature for 1.5 hours. The reaction mixture was subjected to silica gel column chromatography (developing solvent: ethyl acetate / methanol=19/1) to remove sodium bromide. After concentration, the concentrate was dissolved in sodium methoxide (2.16 g, 0.04 mol) and methanol (200 ml ). The mixture was stirred at room temperature for 10 minutes, then neutralized with 6N hydrochloric acid, and concentrated. The concentrate was purified by silica gel column chromatography (developing solvent=ethyl acetate / methanol=19/1) to obtain methyl 3-hydroxypropyloxyacetate (36.25 g).
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
144.5 mL
Type
reactant
Reaction Step Two
Quantity
44.4 mL
Type
reactant
Reaction Step Three
Name
sodium methoxide
Quantity
2.16 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Six
Name
ethyl acetate methanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH2:3]([OH:7])[CH2:4][CH2:5][OH:6].Br[CH2:9][C:10]([O:12][CH3:13])=[O:11].C[O-].[Na+].Cl>CO.C(OCC)(=O)C.CO>[OH:6][CH2:5][CH2:4][CH2:3][O:7][CH2:9][C:10]([O:12][CH3:13])=[O:11] |f:0.1,4.5,8.9|

Inputs

Step One
Name
Quantity
9.6 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
144.5 mL
Type
reactant
Smiles
C(CCO)O
Step Three
Name
Quantity
44.4 mL
Type
reactant
Smiles
BrCC(=O)OC
Step Four
Name
sodium methoxide
Quantity
2.16 g
Type
reactant
Smiles
C[O-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Seven
Name
ethyl acetate methanol
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC.CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C
ADDITION
Type
ADDITION
Details
Thereto was dropwise added, at 0° C.
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
to remove sodium bromide
CONCENTRATION
Type
CONCENTRATION
Details
After concentration
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 10 minutes
Duration
10 min
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The concentrate was purified by silica gel column chromatography (developing solvent=ethyl acetate / methanol=19/1)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
OCCCOCC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 36.25 g
YIELD: CALCULATEDPERCENTYIELD 61.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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